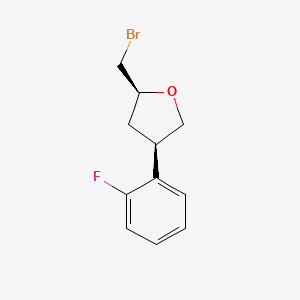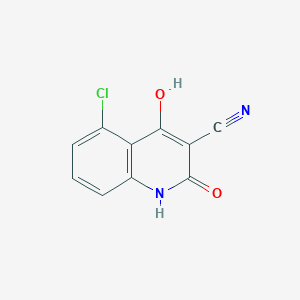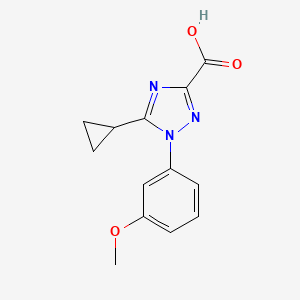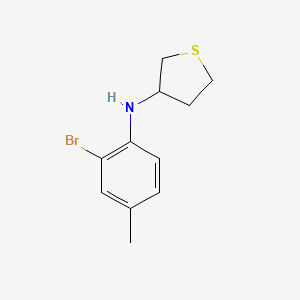
1-Cyclobutyl-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C₁₁H₁₁F₃O and a molecular weight of 216.2 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to a benzene ring, which is further substituted with a trifluoromethoxy group. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable substituent in various chemical applications .
Métodos De Preparación
The synthesis of 1-Cyclobutyl-3-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a cyclobutyl-substituted aryl halide with a trifluoromethoxy-substituted boronic acid or ester .
Análisis De Reacciones Químicas
1-Cyclobutyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable probe in studying biological systems, including enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutyl-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, leading to specific binding and modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Cyclobutyl-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound also contains a trifluoromethoxy group but differs in the presence of a bromine atom instead of a cyclobutyl group.
1-Cyclobutyl-4-(trifluoromethoxy)benzene: Similar to the target compound but with the trifluoromethoxy group positioned differently on the benzene ring.
1-Cyclobutyl-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the cyclobutyl and trifluoromethoxy groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H11F3O |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
1-cyclobutyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)15-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2 |
Clave InChI |
ILPFDRRITJLGRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13218556.png)
![2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13218557.png)
![tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13218562.png)


methanol](/img/structure/B13218578.png)

![{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)



